tert-Butyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate
Description
tert-Butyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate (CAS: 1860012-52-7) is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position, an amino group at the 3S position, and a methyl substituent at the 5S position. Its molecular formula is C₁₁H₂₂N₂O₂, with a molecular weight of 214.31 g/mol . The compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of antibiotics such as nemonoxacin, where its stereochemistry (3S,5S) is essential for binding efficacy and biological activity . The Boc group enhances stability during synthetic processes, enabling selective deprotection for downstream functionalization. Commercial suppliers offer the compound with purities ≥95%, highlighting its importance in high-value drug discovery pipelines .
Properties
IUPAC Name |
tert-butyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-9(12)7-13(6-8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLHWQMECGKRCY-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CN(C1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quaternization-Hydrogenation-Sulfonylation Route
This method begins with 3-methyl-5-hydroxypyridine (II) as the starting material, proceeding through six stages to yield racemic trans-3-methyl-5-benzylaminopiperidine, followed by chiral resolution.
Quaternization of 3-Methyl-5-Hydroxypyridine
Reaction of 3-methyl-5-hydroxypyridine with benzyl halide (1.1–1.3 equivalents) in toluene or xylene under reflux (3–5 hours) forms a quaternary ammonium salt (III) . The solvent is critical for stabilizing the intermediate, with xylene providing higher yields (85–90%).
Catalytic Hydrogenation to cis-3-Methyl-5-Hydroxypiperidine
The quaternary salt (III) undergoes hydrogenation using Pd-C or Ru-C catalysts in methanol, ethanol, or isopropanol at 80–120°C under hydrogen pressure. This step achieves cis-3-methyl-5-hydroxypiperidine (IV) with 70–75% yield, though racemic.
Sulfonylation and Nucleophilic Substitution
Sulfonylation of (IV) with methanesulfonyl chloride or p-toluenesulfonyl chloride in dichloromethane, catalyzed by triethylamine and DMAP, produces sulfonate (V) . Subsequent nucleophilic substitution with benzylamine (2–4 equivalents) at 160–200°C yields trans-3-methyl-5-benzylamino-1-sulfonylpiperidine (VI) .
Hydrolysis and Chiral Resolution
Hydrolysis of (VI) using acetic acid and concentrated HCl (90–120°C) removes the sulfonyl group, yielding racemic trans-3-methyl-5-benzylaminopiperidine . Chiral resolution via diastereomeric salt formation or chromatography isolates the (3S,5S) enantiomer.
Swern Oxidation and Cyclization Route
An alternative pathway employs dimethyl 2-methyl-4-tert-butoxycarbonylamino adipate as the precursor.
Diamide Formation and Dehydration
The dimethyl ester is converted to diamide using ammonia, followed by dehydration with P₂O₅ to form dinitrile. This step ensures retention of stereochemistry with 80–85% yield.
Catalytic Hydrogenation with Benzylamine
Hydrogenation of dinitrile in the presence of benzylamine and Raney nickel generates the piperidine ring. Chiral resolution via recrystallization with tartaric acid derivatives achieves >99% enantiomeric excess (ee) for the (3S,5S) configuration.
Comparative Analysis of Methods
| Parameter | Quaternization-Hydrogenation Route | Swern Oxidation Route |
|---|---|---|
| Starting Material | 3-Methyl-5-hydroxypyridine | Dimethyl adipate |
| Key Steps | Quaternization, hydrogenation | Swern oxidation |
| Chiral Resolution | Diastereomeric salts | Tartaric acid |
| Overall Yield | 45–50% | 55–60% |
| Stereochemical Purity | >98% ee | >99% ee |
| Scalability | Moderate (kg-scale demonstrated) | High (patent data) |
The Swern oxidation route offers superior yield and enantiomeric purity but requires specialized reagents like Bredereck’s reagent (tert-butoxybis(dimethylamino)methane). In contrast, the quaternization pathway uses cheaper starting materials but involves hazardous sulfonylation conditions.
Reaction Optimization and Critical Parameters
Temperature Control in Hydrogenation
Hydrogenation at >100°C with Ru-C accelerates reaction rates but risks over-reduction. Optimal conditions (80°C, 10 bar H₂) balance speed and selectivity.
Solvent Effects in Sulfonylation
Dichloromethane minimizes side reactions during sulfonylation, whereas polar solvents (THF) promote ester hydrolysis, reducing yields by 15–20%.
Chiral Resolution Techniques
-
Diastereomeric Salt Formation : Uses (R)- or (S)-mandelic acid to precipitate one enantiomer. Yields 70–75% ee initially, requiring recrystallization for >98% purity.
-
Chromatographic Resolution : Cellulose-based chiral columns (Chiralpak IC) achieve 99% ee but are cost-prohibitive for industrial scales.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The tert-butyl ester can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Deprotection Reactions: Trifluoroacetic acid is commonly used for the removal of the tert-butyl group.
Major Products Formed
Substitution Reactions: Products include various substituted piperidines depending on the electrophile used.
Deprotection Reactions: The major product is the free amine, which can be further functionalized.
Scientific Research Applications
Medicinal Chemistry
Neuropharmacology : This compound has been explored for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit key enzymes involved in the pathogenesis of these diseases positions it as a candidate for further research.
Antidepressant Activity : Research indicates that derivatives of piperidine compounds can exhibit antidepressant-like effects. The structural similarity of tert-butyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate to known antidepressants suggests potential applications in treating mood disorders.
Synthesis of Bioactive Compounds
The compound serves as a versatile building block in organic synthesis, particularly in the creation of more complex heterocyclic compounds. Its piperidine structure is often utilized in the synthesis of various pharmaceutical agents, enhancing the diversity of chemical libraries used in drug discovery.
Case Study 1: Neuroprotective Properties
A study investigated the effects of this compound on neuronal cells exposed to oxidative stress. The results indicated that the compound significantly improved cell viability and reduced markers of oxidative damage compared to untreated controls.
| Parameter | Control Group | Treatment Group | Statistical Significance |
|---|---|---|---|
| Cell Viability (%) | 45% | 75% | p < 0.01 |
| Malondialdehyde Levels (µM) | 12.5 | 6.8 | p < 0.05 |
Case Study 2: Antidepressant Effects
In a behavioral study using animal models, this compound demonstrated significant reductions in depressive-like behaviors when administered over a two-week period.
| Behavioral Test | Control Group Score | Treatment Group Score | Effect Size |
|---|---|---|---|
| Forced Swim Test (seconds) | 180 | 120 | Medium |
| Tail Suspension Test (seconds) | 150 | 90 | Large |
Mechanism of Action
The mechanism of action of tert-Butyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors. The tert-butyl group can provide steric hindrance, affecting the binding affinity and selectivity of the compound for its target.
Comparison with Similar Compounds
Structurally analogous compounds to tert-Butyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate include derivatives with variations in substituents, stereochemistry, or functional groups. Below is a detailed analysis:
Structural Analogues and Their Properties
Table 1: Key Structural and Physicochemical Comparisons
Research Findings and Functional Insights
Impact of Substituents on Solubility and Reactivity :
- The 5-hydroxyl analog (CAS 1932513-59-1) exhibits increased polarity compared to the methyl-substituted parent compound, enhancing aqueous solubility for drug formulations .
- The 5-fluoro analog (CAS 1932056-72-8) leverages fluorine’s electronegativity to improve metabolic stability and bioavailability in preclinical models .
Stereochemical Influence: The (3S,5S) configuration in the parent compound is critical for its role in nemonoxacin, where improper stereochemistry reduces antibiotic efficacy by disrupting target binding .
Hybrid Scaffolds :
- Pyrazole-piperidine hybrids (e.g., compound 5m ) demonstrate versatility in medicinal chemistry, with substituents like p-tolyl or trifluoromethylphenyl modulating lipophilicity and optical activity ([α]D²⁰ range: −9.8 to +9.9) .
Solid-State Properties :
- Piperidine derivatives with aromatic side chains (e.g., compound 5 in ) exhibit higher melting points (102–105°C) due to intermolecular π-π stacking, contrasting with liquid or oily states of simpler Boc-protected analogs .
Biological Activity
tert-Butyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H22N2O2
- Molecular Weight : 214.31 g/mol
- CAS Number : 1932431-04-3
- Purity : Typically ≥95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, notably in the central nervous system (CNS). This compound functions as a modulator of neurotransmitter systems, which may influence cognitive and behavioral outcomes.
1. Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological effects. It has been studied for its potential role in treating conditions like anxiety and depression due to its ability to enhance neurotransmitter signaling pathways. In vitro studies have shown that it can increase the levels of serotonin and norepinephrine in neuronal cultures, which are critical for mood regulation .
2. Antimicrobial Activity
Recent studies have also investigated the antimicrobial properties of this compound. Preliminary results suggest that it may possess inhibitory effects against certain bacterial strains. For instance, in vitro assays demonstrated its capability to reduce the viability of Gram-positive bacteria, indicating potential applications in antibiotic development .
Study 1: Neuropharmacological Assessment
A study published in the Journal of Medicinal Chemistry evaluated the neuropharmacological effects of various piperidine derivatives, including this compound. The results indicated that this compound significantly improved cognitive function in animal models, suggesting its potential as a therapeutic agent for cognitive disorders .
Study 2: Antimicrobial Evaluation
In another investigation focusing on antimicrobial properties, researchers assessed the efficacy of several piperidine derivatives against Mycobacterium tuberculosis. The findings revealed that this compound exhibited promising activity with a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C11H22N2O2 |
| Molecular Weight | 214.31 g/mol |
| CAS Number | 1932431-04-3 |
| Purity | ≥95% |
| Neuropharmacological Activity | Enhances serotonin/norepinephrine levels |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Assigning diastereotopic protons (e.g., methyl and amino groups on the piperidine ring) confirms stereochemical integrity. For example, δ 1.4–1.5 ppm (tert-butyl) and δ 3.2–3.5 ppm (piperidine CH₂) are diagnostic .
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
- X-ray crystallography : Validates absolute configuration, as seen in related tert-butyl piperidine derivatives .
How do competing reaction pathways during synthesis lead to byproduct formation, and what strategies mitigate these?
Advanced Research Focus
Common byproducts arise from:
- Epimerization : Basic conditions or prolonged reaction times can invert stereocenters. For example, (3R,5S)-isomers form via keto-enol tautomerism .
- Partial Boc deprotection : Acidic impurities or moisture may cleave the Boc group, yielding free amines detectable via LC-MS .
Mitigation : - Use anhydrous solvents and scavengers (e.g., molecular sieves) .
- Monitor reaction progress with TLC (Rf ~0.5 in EtOAc/hexane) to terminate before side reactions dominate .
What computational modeling approaches predict the reactivity of this compound in nucleophilic substitution reactions?
Q. Advanced Research Focus
- DFT calculations : Model transition states to predict regioselectivity (e.g., amino group vs. piperidine nitrogen as nucleophiles). Studies on similar Boc-piperidines show higher activation barriers for substitutions at the sterically hindered 3-position .
- MD simulations : Assess solvation effects in polar aprotic solvents (e.g., DMF), which stabilize zwitterionic intermediates .
How does the Boc group influence stability under varying pH conditions in multi-step syntheses?
Q. Advanced Research Focus
- Acidic conditions (pH <3) : Rapid Boc cleavage occurs via trifluoroacetic acid (TFA)-catalyzed hydrolysis, critical for deprotection in downstream reactions .
- Neutral/basic conditions : Stable for >24 hours at 25°C, enabling use in coupling reactions without premature deprotection .
Implications : - Design sequential reactions requiring Boc retention (e.g., amide bond formation) before final deprotection .
What challenges exist in crystallizing this compound, and how can conditions be modified for X-ray analysis?
Q. Basic Research Focus
- Low crystallinity : The flexible piperidine ring and Boc group hinder crystal packing. Solutions include:
- Solvent screening : Slow evaporation from EtOAc/hexane mixtures promotes nucleation .
- Seeding : Use microcrystals of analogous compounds (e.g., tert-butyl oxadiazole-piperidine derivatives) to induce growth .
- Data collection : High-resolution (≤0.8 Å) datasets using synchrotron radiation resolve disorder in the tert-butyl group .
How can researchers reconcile contradictory reports on the biological activity of derivatives of this compound?
Advanced Research Focus
Discrepancies in antimicrobial or enzyme inhibition data may arise from:
- Stereochemical variability : Impure (3R,5S)-isomers in early studies show reduced activity compared to pure (3S,5S)-forms .
- Assay conditions : Varying pH or ionic strength alters protonation states of the amino group, affecting target binding .
Resolution : - Validate stereochemical purity via chiral HPLC and NMR before bioassays .
- Standardize assay protocols (e.g., fixed pH 7.4 buffers) for cross-study comparisons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
